6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a furan ring, and a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated quinoline intermediate.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the furan ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinolines .
Scientific Research Applications
6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-phenoxy-quinoline: This compound shares a similar quinoline core and furan ring but differs in the substituents attached to the quinoline ring.
Quinolinyl-pyrazoles: These compounds have a quinoline core but are substituted with pyrazole rings instead of furan and trifluoromethylphenyl groups.
Uniqueness
6-Chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethylphenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
6-chloro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF3NO3/c22-11-5-6-16-13(9-11)14(20(27)28)10-17(26-16)19-8-7-18(29-19)12-3-1-2-4-15(12)21(23,24)25/h1-10H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQYAXNSHLDAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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